4-Pyridinethiol, 3-ethyl-

Description

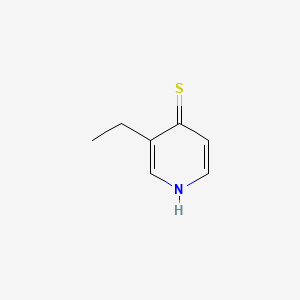

4-Pyridinethiol, 3-ethyl- is a pyridine derivative featuring a thiol (-SH) group at the 4-position and an ethyl (-C₂H₅) substituent at the 3-position of the aromatic ring. The molecular formula is hypothesized to be C₇H₉NS, with a molecular weight of 139.22 g/mol.

Properties

CAS No. |

102000-65-7 |

|---|---|

Molecular Formula |

C7H9NS |

Molecular Weight |

139.216 |

IUPAC Name |

3-ethyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C7H9NS/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9) |

InChI Key |

VXFCSLSMTKQQSJ-UHFFFAOYSA-N |

SMILES |

CCC1=CNC=CC1=S |

Synonyms |

4-Pyridinethiol,3-ethyl-(6CI,9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The thiol group in 3-ethyl-4-pyridinethiol is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions.

-

Disulfide Formation : Reaction with mild oxidizing agents like iodine or atmospheric oxygen in basic conditions yields the corresponding disulfide, 3,3'-diethyl-4,4'-dithiodipyridine .

-

Sulfonic Acid Formation : Strong oxidants such as hydrogen peroxide (HO) or nitric acid (HNO) under acidic conditions convert the thiol group to a sulfonic acid (3-ethyl-4-pyridinesulfonic acid ) .

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| I (basic pH) | 3,3'-diethyl-4,4'-dithiodipyridine | Mild conditions, high selectivity |

| HO (acidic) | 3-ethyl-4-pyridinesulfonic acid | Requires elevated temperatures |

Nucleophilic Substitution at the Thiol Group

The thiol group acts as a nucleophile, reacting with alkyl halides, acyl chlorides, or aryl diazonium salts:

-

Alkylation : Treatment with methyl iodide (CHI) in acetonitrile (CHCN) and potassium tert-butoxide (KO*^t*Bu) produces 3-ethyl-4-(methylthio)pyridine in 88% yield .

-

Acylation : Reaction with acetyl chloride (CHCOCl) forms 3-ethyl-4-(acetylthio)pyridine .

Mechanistic Insight :

The reaction proceeds via deprotonation of the thiol group by a base, followed by nucleophilic attack on the electrophilic carbon of the alkyl/acyl halide .

Electrophilic Substitution on the Pyridine Ring

-

Nitration : Nitration with HNO/HSO yields 5-nitro-3-ethyl-4-pyridinethiol as the major product .

-

Sulfonation : Concentrated HSO produces 5-sulfo-3-ethyl-4-pyridinethiol .

Metal Complexation and Coordination Chemistry

The thiol and pyridyl nitrogen enable chelation with transition metals:

-

Palladium Complexes : Reaction with PdCl forms a square-planar complex, [(3-ethyl-4-pyridinethiolato)PdCl] , used in catalytic cross-coupling reactions .

-

Gold Nanoparticles : The thiol group facilitates self-assembly on gold surfaces, forming stable monolayers for sensor applications .

Reductive Desulfurization

The thiol group can be removed under reducing conditions:

| Reagent | Product | Yield |

|---|---|---|

| Raney Ni (EtOH) | 3-ethylpyridine | ~75% |

Condensation Reactions

The thiol group participates in condensation with aldehydes:

-

Schiff Base Formation : Reacting with benzaldehyde (PhCHO) forms 3-ethyl-4-((benzylidene)thio)pyridine , a precursor for ligand design .

Key Research Findings

-

Steric and Electronic Effects :

-

Catalytic Applications :

-

Biological Relevance :

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on substituents, molecular properties, and functional behavior:

Reactivity Toward Gold Dissolution

- 4-Pyridinethiol (4-PS): Demonstrates exceptional ability to dissolve gold in ethanol due to the thiol group’s strong affinity for gold surfaces, enabling ligand-metal coordination .

- However, steric hindrance from the ethyl substituent could reduce thiol accessibility, requiring experimental validation.

- 2-Pyridinethiol (2-PS) : Less effective than 4-PS, likely due to geometric constraints in coordinating gold atoms .

- Thiophenol and Pyridine: Lack the synergistic pyridine-thiol structure necessary for gold dissolution .

Physicochemical Properties

- Lipophilicity : The ethyl group in 3-ethyl-4-pyridinethiol increases logP compared to 4-PS, aligning with trends seen in 3-ethylpyridine (logP ~1.2) versus pyridine (logP ~0.65) .

- Solubility: Ethyl substitution may reduce water solubility but enhance compatibility with organic solvents. For example, 4-ethylpyridine is sparingly soluble in water but miscible in ethanol , suggesting similar behavior for 3-ethyl-4-pyridinethiol.

Research Findings and Limitations

- Gold Dissolution Mechanism : The thiol group’s position and substituent effects are critical. 4-PS outperforms 2-PS due to optimal spatial arrangement for gold coordination .

- Ethyl Substitution Impact: While ethyl groups improve organic solubility, they may introduce steric effects that modulate reactivity.

- Data Gaps : Direct experimental data on 3-ethyl-4-pyridinethiol are absent in the provided evidence. Hypotheses rely on structural analogs, necessitating further studies on synthesis, stability, and reactivity.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-ethyl-4-pyridinethiol?

A regioselective approach involves using 3-ethyl-substituted pyridine precursors. For instance, alkylamides of 3-ethylanthranilic acid or pyridinecarboxylic acid derivatives can serve as starting materials, followed by thiolation using sulfurizing agents like phosphorus pentasulfide (PS) or Lawesson’s reagent . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products such as disulfides or over-oxidized species. Yields typically range from 40–65% depending on the protecting groups used .

Q. How should researchers characterize 3-ethyl-4-pyridinethiol to confirm its structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~2.5–2.7 ppm for CH) and thiol proton (δ ~3.5–4.0 ppm, exchangeable with DO) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (CHNS, expected m/z ~139.05) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling 3-ethyl-4-pyridinethiol?

The compound may pose irritant risks (skin/eyes) due to the thiol group. Follow these guidelines:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Refer to analogs like 4-pyridinethiol (CAS 4556-23-4) for MSDS guidance, noting similar reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 3-ethyl-4-pyridinethiol derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. For example:

- Tautomerism : The thiol group may interconvert between thiol and thione forms, altering spectral peaks. Use deuterated DMSO or CDCl to stabilize the dominant form .

- Impurity Profiling : Combine HPLC with tandem MS (LC-MS/MS) to identify byproducts like disulfides or ethyl-group oxidation derivatives .

Q. What strategies optimize regioselectivity in synthesizing 3-ethyl-4-pyridinethiol analogs?

Regioselectivity challenges arise in introducing substituents to the pyridine ring. Strategies include:

Q. How does the ethyl group influence the coordination chemistry of 3-ethyl-4-pyridinethiol in metal complexes?

The ethyl group enhances steric bulk, affecting metal-ligand binding. For example:

- Gold Dissolution : Analogous to 4-pyridinethiol, the compound may act as a ligand in Au(I/III) complexes, but the ethyl group could reduce solubility in ethanol compared to unsubstituted derivatives .

- Catalytic Applications : Study its role in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing catalytic activity with bulkier ligands .

Q. What computational methods are suitable for predicting the reactivity of 3-ethyl-4-pyridinethiol?

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. nonpolar media.

- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize oxidation .

- Data Validation : Cross-reference spectral data with databases like NIST or PubChem to confirm assignments .

- Biological Studies : For toxicity assessments, use in vitro models (e.g., HepG2 cells) and compare with structurally related thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.